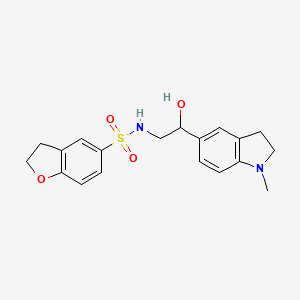

![molecular formula C18H24N2O5 B2867208 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286263-62-4](/img/structure/B2867208.png)

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H24N2O5 . It is a unique chemical that is not widely available and is not classified under any specific category .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: 1S/C18H24N2O5/c1-18(2,3)27-16(24)20-11-5-4-6-14(20)15(21)19-13-9-7-12(8-10-13)16(22)23/h7-10,14H,4-6,11H2,1-3H3,(H,19,21)(H,22,23) .Scientific Research Applications

Asymmetric Synthesis and Analogue Development

Research has demonstrated the practical asymmetric synthesis of enantiomerically pure compounds starting from accessible precursors, aiming to develop novel conformationally constrained analogues relevant in medicinal chemistry. For instance, a novel synthesis approach has been developed for D-lysine analogues, showcasing the utility of the compound in creating structurally constrained amino acids, which have potential applications in drug design and development (Etayo et al., 2008).

Chiral Building Blocks for Natural Products Synthesis

The kinetic resolutions of certain compounds catalyzed by enzymes have afforded chiral building blocks used for the synthesis of natural products and derivatives. This highlights the compound's role in facilitating efficient and selective synthetic routes towards complex natural molecules, underscoring its importance in organic synthesis and drug discovery processes (Sánchez-Sancho & Herradón, 1998).

Advanced Organic Synthesis Techniques

Research into the synthesis of orthogonally protected amino acids demonstrates the compound's utility in creating versatile intermediates for the synthesis of edeine analogs. This work highlights the compound's applicability in designing and executing complex synthetic strategies for producing biologically active molecules (Czajgucki et al., 2003).

Novel Synthetic Routes and Compound Development

The development of novel (4-piperidinyl)-piperazine derivatives as potent and orally active inhibitors showcases the compound's role in medicinal chemistry, particularly in the identification and optimization of new therapeutic agents. This underscores its significance in drug discovery and the development of new treatments for various conditions (Chonan et al., 2011).

Metabolic Study Applications

Investigations into the oxidative metabolism of novel antidepressants provide insight into the metabolic pathways involving the compound, contributing to the understanding of its pharmacokinetics and interactions within biological systems. This research is crucial for the development of safer and more effective pharmaceuticals (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide interactions or signaling .

Mode of Action

The mode of action of this compound is likely related to its role in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed, revealing the active amino group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, amino acids are linked together to form peptides, which are the building blocks of proteins. The Boc group in the compound protects the amino group during this process, ensuring that the amino acids are linked together in the correct order .

Result of Action

The result of the action of “2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid” is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of the peptides, as the sequence of amino acids determines their structure and function.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals or contaminants can also impact the reaction.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJHZFZNBVUPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2867141.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)

![5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2867143.png)